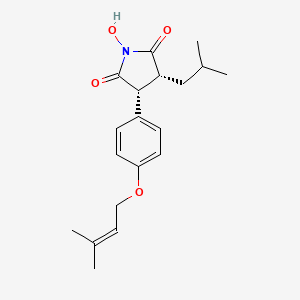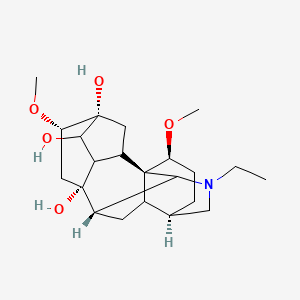
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxido, amino, pyridinyl, hydrazono, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a naphthalene derivative, followed by reduction to introduce amino groups.
Hydrazone Formation: The amino groups are then reacted with hydrazine derivatives to form hydrazones.
Pyridine Ring Introduction: The pyridine rings are introduced through condensation reactions with pyridine derivatives.
Sulfonation: Finally, sulfonic acid groups are introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides and other oxidation products.
Reduction: Reduction reactions can convert the oxido and nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Scientific Research Applications
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazono derivatives and naphthalenesulfonic acid derivatives. Examples include:
3,4-Dihydro-1-naphthalenesulfonic acid: A simpler derivative with fewer functional groups.
5-(Hydroxy(oxido)amino)-2-pyridinyl derivatives: Compounds with similar pyridine and oxido functional groups.
Hydrazono derivatives: Compounds with similar hydrazone functional groups.
Uniqueness
The uniqueness of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid lies in its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
6311-05-3 |
|---|---|
Molecular Formula |
C20H14N8O7S |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
4-[(5-nitropyridin-2-yl)diazenyl]-3-[2-(5-nitropyridin-2-yl)hydrazinyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N8O7S/c29-27(30)12-5-7-18(21-10-12)24-23-16-9-17(36(33,34)35)14-3-1-2-4-15(14)20(16)26-25-19-8-6-13(11-22-19)28(31)32/h1-11,23H,(H,21,24)(H,33,34,35) |
InChI Key |
VDDZOCGAUJFXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=NC=C(C=C3)[N+](=O)[O-])NNC4=NC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















